1-(2-Cyclopropyl-acetyl)-piperidin-4-one
CAS No.:
Cat. No.: VC16189779
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 1-(2-cyclopropylacetyl)piperidin-4-one |
| Standard InChI | InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2 |
| Standard InChI Key | WGTMFZOAFDKHRS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CC(=O)N2CCC(=O)CC2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecular structure of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one (Figure 1) comprises a six-membered piperidine ring with a ketone functional group at the 4-position and a 2-cyclopropyl-acetyl moiety bonded to the nitrogen atom. The cyclopropyl group introduces significant steric strain and electronic effects, which influence the compound’s reactivity and interactions with biological targets .
Table 1: Key Structural Features
The acetyl group at the nitrogen enhances electrophilicity, making it susceptible to nucleophilic attack, while the cyclopropane ring contributes to unique torsional angles that may affect molecular packing and solubility .
Synthetic Methodologies
Organometallic Approaches
Recent advances in piperidine synthesis, particularly via organometallic pathways, provide viable routes to 1-(2-Cyclopropyl-acetyl)-piperidin-4-one. For instance, Jackson et al. demonstrated the utility of β-aminoalkyl zinc iodides in copper-catalyzed allylic alkylation, followed by cyclization using sodium hydride (Scheme 1) . This method could be adapted to introduce the cyclopropyl-acetyl group by substituting allylic halides with cyclopropane-containing reagents.
Scheme 1: Hypothetical Synthesis Pathway
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Copper-Catalyzed Coupling: React β-aminoalkyl zinc iodide with 2-cyclopropyl-acetyl chloride.
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Cyclization: Treat intermediate with NaH to form the piperidine ring.
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Oxidation: Introduce the 4-ketone via Jones oxidation or similar methods .
Hydrogenation and Functionalization
Hydrogenation of pre-functionalized piperidines, as described by Davis et al., offers a route to control stereochemistry at the 4-position . For example, hydrogenating a 5-methylene precursor could yield the saturated ketone while preserving the cyclopropyl group.
Physicochemical Properties
Table 2: Experimental and Calculated Properties
The compound’s solubility profile suggests compatibility with common organic reaction conditions, though its stability under acidic or basic conditions necessitates careful handling .
Chemical Reactivity and Functionalization
Ketone Reactivity
The 4-ketone group undergoes typical nucleophilic additions. For example, reaction with Grignard reagents yields tertiary alcohols, which can be further dehydrated to alkenes .
Cyclopropane Ring-Opening
Under radical or acidic conditions, the cyclopropane ring may undergo strain-driven ring-opening. Tri-n-butyltin hydride (SnBu₃H) with AIBN initiates radical rearrangements, potentially yielding open-chain intermediates .
N-Acetyl Modifications
The acetyl group participates in hydrolysis reactions. Treatment with aqueous HCl yields the corresponding amine, while transacylation with amines can introduce diverse acyl groups .
Applications in Medicinal Chemistry
Bioactive Intermediate
Piperidine derivatives are pivotal in drug discovery, particularly for neurological targets. The cyclopropyl group in 1-(2-Cyclopropyl-acetyl)-piperidin-4-one may enhance blood-brain barrier permeability, making it valuable for CNS drug candidates.
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